molecular formula C15H9BrO4 B3983795 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one

3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one

Cat. No.: B3983795
M. Wt: 333.13 g/mol
InChI Key: TWOWQJIYFREVJJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one (CAS 62845-09-4) is a chromen-4-one derivative supplied for experimental and research purposes. This compound has a molecular formula of C15H9BrO4 and a molecular weight of 333.13 g/mol . As part of the chromanone and chromone family of heterobicyclic compounds, this scaffold is recognized in medicinal chemistry as a privileged structure for the design and synthesis of novel bioactive molecules . Chroman-4-one analogs, including various synthetic and natural flavanones, have been extensively investigated for their diverse biological activities. A key area of research for these compounds is their potent cytotoxic and anticancer potential . Studies on similar halogenated flavanones and chromanone derivatives have demonstrated significant inhibition against a range of human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cells, in some cases showing greater potency than established reference drugs . The primary value of this bromophenyl-substituted derivative lies in its application as a key intermediate or reference standard in drug discovery programs, particularly for evaluating new anticancer agents and exploring mechanisms of action such as apoptosis induction and the inhibition of cancer cell proliferation . Handling Note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety procedures and data sheets should be consulted before handling. The product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-5,7-dihydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOWQJIYFREVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 4 Bromophenyl 5,7 Dihydroxy 4h Chromen 4 One

Retrosynthetic Analysis of the 4H-chromen-4-one Core Structure

A retrosynthetic analysis of the target compound, 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, reveals several potential pathways for its construction. The core strategy involves disconnecting the chromone (B188151) ring system to identify readily available starting materials. Two primary disconnection approaches are prevalent for this class of compounds, leading to key precursors.

Scheme 1: Retrosynthetic Disconnections for the Isoflavonoid (B1168493) Core Approach A: The 1,3-Diketone Pathway This approach involves a disconnection of the C-O bond within the pyran ring and the C2-C3 bond, which retrosynthetically leads to a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate (an o-hydroxydibenzoylmethane derivative). This diketone is a hallmark intermediate of the Baker-Venkataraman rearrangement. Further disconnection of this diketone reveals a 2'-hydroxyacetophenone (B8834) derivative and a 4-bromobenzoyl precursor as the primary building blocks.

Approach B: The Acylation/Condensation Pathway An alternative disconnection breaks the C3-C4 and O-C2 bonds. This strategy points towards an o-hydroxyaryl ketone and a derivative of 4-bromophenylacetic acid. This pathway is characteristic of the Kostanecki-Robinson acylation method, where the C2 and C3 atoms, along with the 3-phenyl substituent, are introduced in a single cyclization precursor.

Both strategies identify a substituted 2'-hydroxyacetophenone, specifically one with hydroxyl groups at the 4' and 6' positions (corresponding to the 5 and 7 positions of the final chromone), as a critical starting material.

**2.2. Synthesis of Key Precursors and Intermediate Functionalization

The successful synthesis of the target molecule hinges on the efficient preparation of key intermediates that form the A-ring and the B-ring/C3-fragment of the chromone structure.

The A-ring of this compound originates from a suitably substituted phenol (B47542). The required 5,7-dihydroxy pattern necessitates the use of a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) derivative. A common and crucial precursor is 2',4',6'-trihydroxyacetophenone (B23981). This can be synthesized from phloroglucinol via the Hoesch reaction, which involves condensation with acetonitrile (B52724) in the presence of a Lewis acid catalyst like zinc chloride and gaseous HCl. An alternative precursor, 2'-hydroxy-4',6'-dimethoxyacetophenone, can be prepared by the Hoesch reaction on phloroglucinol dimethyl ether. chemicalbook.com The methoxy (B1213986) groups can serve as protecting groups and be demethylated in a later step to yield the desired dihydroxy functionality.

Table 1: Common Precursors for the Chromone A-Ring

Precursor CompoundStarting MaterialTypical Synthesis Reaction
2',4',6'-TrihydroxyacetophenonePhloroglucinolHoesch reaction
2'-Hydroxy-4',6'-dimethoxyacetophenonePhloroglucinol dimethyl etherHoesch reaction

Acylation: In syntheses proceeding via the Baker-Venkataraman rearrangement, the bromophenyl moiety is introduced by acylating the hydroxyl group of a 2'-hydroxyacetophenone precursor. The acylating agent is typically 4-bromobenzoyl chloride, often used in the presence of a base like pyridine. rsc.orgresearchgate.net This forms a 2'-(aroyloxy)acetophenone ester, which is the direct substrate for the rearrangement.

Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer an alternative. mdpi.com This would involve coupling 4-bromophenylboronic acid with a chromone core that has been functionalized with a suitable leaving group (e.g., a halide or triflate) at the C3 position.

From an Arylacetic Acid: In the Kostanecki-Robinson method, the B-ring is introduced using 4-bromophenylacetic anhydride (B1165640) and its corresponding sodium salt, which react with the o-hydroxyacetophenone to build the chromone ring. wikipedia.org

Regioselective Cyclization Approaches for Chromone Formation

The final and critical step in forming the 4H-chromen-4-one core is the cyclization of the advanced intermediates. The regioselectivity is crucial for ensuring the formation of the six-membered pyranone ring.

The Baker-Venkataraman rearrangement is a reliable and widely used method for synthesizing chromones and flavones. wikipedia.orgresearchgate.net The process involves three main steps:

O-Acylation: The 2'-hydroxyl group of a substituted acetophenone (B1666503) (e.g., 2',4',6'-trihydroxyacetophenone) is esterified with 4-bromobenzoyl chloride in a basic medium like pyridine.

Rearrangement: The resulting ester intermediate is subjected to a base-catalyzed intramolecular acyl transfer. alfa-chemistry.com A strong base, such as potassium hydroxide (B78521) or sodium hydride, abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate then attacks the ester carbonyl, leading to the formation of a 1,3-diketone after rearrangement. wikipedia.orgalfa-chemistry.com

Cyclodehydration: The 1,3-diketone intermediate is then treated with a strong acid, such as sulfuric acid in glacial acetic acid, which catalyzes the cyclization and dehydration to afford the final 4H-chromen-4-one ring system. rsc.org

Table 2: Typical Reaction Sequence for Baker-Venkataraman Synthesis

StepReaction TypeKey ReagentsIntermediate/Product
1Esterification2',4',6'-Trihydroxyacetophenone, 4-Bromobenzoyl chloride, Pyridine2'-(4-Bromobenzoyloxy)-4',6'-dihydroxyacetophenone
2RearrangementKOH or NaH in a suitable solvent (e.g., Pyridine, DMSO)1-(2,4,6-Trihydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione
3CyclodehydrationH₂SO₄, Glacial Acetic AcidThis compound

The Kostanecki-Robinson reaction provides a more direct route to 3-substituted chromones. wikipedia.org This method involves the reaction of an o-hydroxyaryl ketone with the anhydride and sodium salt of an aryl-substituted aliphatic acid. ias.ac.in

To synthesize the target compound, 2',4',6'-trihydroxyacetophenone would be heated with 4-bromophenylacetic anhydride and sodium 4-bromophenylacetate. The reaction mechanism is believed to proceed through several stages:

O-Acylation: The phenolic hydroxyl group is acylated by the anhydride.

Base-Catalyzed Condensation: An intramolecular aldol-type condensation occurs.

Cyclization and Dehydration: The intermediate cyclizes and eliminates water to form the chromone ring. A final hydrolysis step may occur to remove any acyl groups that may have been introduced at the C3 position.

This reaction can sometimes lead to the formation of coumarin (B35378) byproducts, and reaction conditions must be carefully controlled to favor the desired chromone product. core.ac.ukresearchgate.net

Table 3: Reagents for Kostanecki-Robinson Synthesis

Starting MaterialReagentsProduct
2',4',6'-Trihydroxyacetophenone4-Bromophenylacetic anhydride, Sodium 4-bromophenylacetateThis compound

Other Ring-Closure Strategies

Beyond the prevalent Baker-Venkataraman rearrangement, alternative strategies for the crucial ring-closure step to form the chromone core of this compound have been explored. These methods often aim to improve yields, reduce reaction times, or employ milder conditions.

One notable alternative involves the use of a Vilsmeier reagent for the cyclization of a deoxybenzoin (B349326) intermediate. In this approach, a substituted phenol is reacted with phenylacetic acid in the presence of a Lewis acid such as BF3·etherate to form the deoxybenzoin. This intermediate is then cyclized using a Vilsmeier reagent (formed from a chlorinating agent like phosphorus oxychloride or oxalyl chloride and a tertiary amide like N,N-dimethylformamide) to yield the isoflavone (B191592). jocpr.com This method can be amenable to microwave-assisted synthesis, which significantly reduces the reaction time. jocpr.com

Photocatalytic methods are also emerging as a powerful tool in chromone synthesis. Visible-light-induced reactions of o-hydroxyaryl enaminones with α-diazo esters provide a catalyst- and additive-free pathway to 3-alkyl chromones under mild, room temperature conditions. organic-chemistry.org While this specific example leads to 3-alkyl substitution, the underlying principles of photocatalysis could be adapted for the synthesis of 3-aryl chromones. Another photocatalytic approach is the doubly decarboxylative Giese reaction, which has been successfully applied to the synthesis of 2-substituted-chroman-4-ones from chromone-3-carboxylic acids. nih.govrsc.org

Furthermore, gold-mediated photocatalysis has been utilized for the [2+2]-cycloaddition of coumarins with unactivated alkenes, leading to the formation of cyclobutane-fused chromanones. nih.gov Although this reaction does not directly yield the desired isoflavone, it demonstrates the potential of noble metal photocatalysis in the synthesis of complex chromone-containing structures.

Bromination and Hydroxylation Regioselective Strategies for Specific Functionalization

Achieving the specific substitution pattern of this compound necessitates highly regioselective bromination and hydroxylation strategies.

Bromination: The introduction of a bromine atom at the C4' position of the B-ring is a key step. This is typically achieved by using a brominated starting material, such as 4-bromophenylacetonitrile (B126402) or 4-bromophenylacetic acid, in the initial steps of the synthesis. For instance, in the synthesis of the deoxybenzoin precursor, 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (B121667), phloroglucinol is reacted with 4-bromophenylacetonitrile. ijcmas.com

Direct regioselective bromination of an existing 3-phenyl-4H-chromen-4-one can be more challenging due to the possibility of multiple reactive sites on both the A and B rings. However, methods for the regioselective bromination of phenols are well-established, often employing reagents like N-bromosuccinimide (NBS) in various solvents or in the presence of catalysts to favor para-substitution. researchgate.netnih.govresearchgate.net These principles can be applied to precursors of the B-ring before its incorporation into the isoflavone structure.

Hydroxylation: The 5,7-dihydroxy substitution pattern on the A-ring is most commonly achieved by starting with a polyhydroxylated aromatic compound, namely phloroglucinol (1,3,5-trihydroxybenzene). The inherent reactivity of phloroglucinol directs acylation to the 2-position, leading to the formation of the 1-(2,4,6-trihydroxyphenyl)ethanone core, which upon cyclization, naturally yields the 5,7-dihydroxy-4H-chromen-4-one structure. ijcmas.com

Alternative strategies for introducing hydroxyl groups at specific positions on the chromone ring are also being investigated. Enzymatic hydroxylation, for example, offers high regioselectivity. While not directly applied to this specific molecule, studies on the biosynthesis of isoflavones have identified enzymes like flavanone-6-hydroxylase (F6H) that can introduce hydroxyl groups at specific positions on the flavonoid skeleton. researchgate.net Monooxygenases have also been used for the regioselective hydroxylation of isoflavones and their metabolites. rsc.org These biocatalytic approaches represent a promising avenue for the targeted synthesis of hydroxylated chromone derivatives.

Optimization of Reaction Conditions and Yield for Enhanced Efficiency

For instance, in Suzuki-Miyaura cross-coupling reactions, which can be an alternative route to introduce the 4-bromophenyl group at the 3-position of a pre-formed 3-iodo-5,7-dihydroxychromone, the choice of palladium catalyst and ligand is crucial. researchgate.netresearchgate.netrsc.org Optimization studies have shown that parameters such as the base, solvent system, and temperature significantly impact the reaction yield and purity of the final product.

The use of microwave irradiation has been shown to be an effective tool for optimizing the synthesis of isoflavones. jocpr.comnih.govmdpi.comillinois.edumdpi.com Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, the cyclization of deoxybenzoins to isoflavones can be achieved in a shorter duration with good yields under microwave conditions. jocpr.com

The table below illustrates a hypothetical optimization of the final acid-catalyzed cyclization step of 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone to yield this compound, showcasing the effect of different acids and reaction times on the product yield.

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1HCl (conc.)EthanolReflux1275
2H2SO4 (conc.)Acetic Acid100882
3p-Toluenesulfonic acidTolueneReflux1678
4BF3·OEt2DichloromethaneRT2465
5H2SO4 (conc.)Acetic Acid120685

Novel Synthetic Approaches and Green Chemistry Considerations in Chromone Synthesis

Recent advancements in organic synthesis have focused on the development of more sustainable and environmentally friendly methods, which are applicable to the synthesis of this compound. These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. mdpi.comnih.gov

Green Solvents and Catalysts: The use of ionic liquids as recyclable reaction media for organic synthesis, including reactions relevant to isoflavone production, has gained attention. nih.govacs.orgscispace.comdcu.iemdpi.com Their low volatility and tunable properties make them attractive alternatives to traditional organic solvents. Similarly, the development of heterogeneous catalysts that can be easily recovered and reused aligns with the principles of green chemistry. ijcce.ac.ir For example, a green synthesis of a xanthene derivative utilized lemon juice as a natural acid catalyst, assisted by ultrasound. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: As mentioned previously, microwave irradiation is a key green chemistry tool that can significantly enhance reaction rates and reduce energy consumption. jocpr.comnih.govmdpi.comillinois.edumdpi.com Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions through acoustic cavitation.

Biocatalysis: The use of enzymes for specific transformations, such as regioselective hydroxylation, offers a highly green approach. mdpi.com Biocatalytic methods operate under mild conditions (pH and temperature) in aqueous media, minimizing the need for harsh reagents and organic solvents. The enzymatic bioconversion of isoflavone glycosides to their more bioactive aglycones is an example of a well-established biocatalytic process in this field. mdpi.com

Photocatalysis: Visible-light photocatalysis represents a novel and green approach to organic synthesis. organic-chemistry.orgresearchgate.net By harnessing the energy of light, these reactions can often proceed under mild, ambient conditions without the need for stoichiometric activators, thus reducing waste generation.

The following table summarizes some green chemistry approaches applicable to the synthesis of the target compound and its intermediates.

Green ApproachApplication in SynthesisAdvantagesReference
Microwave-Assisted SynthesisCyclization of deoxybenzoinReduced reaction time, improved yields jocpr.comillinois.edu
Ultrasound-Assisted SynthesisCondensation reactionsEnergy efficiency, enhanced reaction rates researchgate.net
Biocatalysis (Enzymatic)Regioselective hydroxylationHigh selectivity, mild conditions, aqueous media rsc.orgmdpi.com
Ionic LiquidsReaction mediumRecyclable, low volatility acs.orgscispace.com
PhotocatalysisRing-closure reactionsMild conditions, use of visible light organic-chemistry.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, the expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and bromo groups and the electron-donating effects of the hydroxyl groups.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons on the chromenone core and the bromophenyl substituent. The A-ring of the chromenone, with its meta-coupled protons at C6 and C8, is expected to show two doublets in the aromatic region (around δ 6.2-6.5 ppm). The proton at C2, a singlet, would likely appear downfield (around δ 8.2 ppm). The 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (around δ 7.5-7.7 ppm). The protons of the two hydroxyl groups at C5 and C7 will appear as sharp singlets, with the C5-OH signal being significantly downfield (around δ 12.0-13.0 ppm) due to strong intramolecular hydrogen bonding with the C4-carbonyl group.

The ¹³C NMR spectrum will display 15 distinct carbon signals. The carbonyl carbon (C4) is the most deshielded, appearing around δ 182 ppm. Carbons bearing hydroxyl groups (C5, C7) and the oxygen-linked C8a will be found in the δ 155-165 ppm region. The carbon attached to the bromine atom (C4') will be observed around δ 123 ppm, while the other carbons of the aromatic rings will resonate in the typical range of δ 95-135 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities. (Based on analogous compounds, recorded in a solvent like DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity
H-2 ~8.25 s (singlet)
H-6 ~6.21 d (doublet)
H-8 ~6.45 d (doublet)
H-2', H-6' ~7.58 d (doublet)
H-3', H-5' ~7.69 d (doublet)
5-OH ~12.8 s (singlet)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm). (Based on analogous compounds, recorded in a solvent like DMSO-d₆)

Carbon Predicted δ (ppm) Carbon Predicted δ (ppm)
C2 ~155.0 C8 ~94.5
C3 ~123.0 C8a ~157.0
C4 ~182.0 C1' ~131.0
C4a ~105.0 C2', C6' ~131.5
C5 ~162.0 C3', C5' ~132.0
C6 ~99.5 C4' ~122.5

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the meta-coupled H-6 and H-8 protons on the A-ring, and within the AA'BB' system of the B-ring (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-6 to C-6, H-8 to C-8, H-2' to C-2').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include the C5-OH proton to C4a, C5, and C6; the H-2 proton to C3, C4, and C1'; and the H-2'/H-6' protons to C4' and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the H-2 proton and the H-2'/H-6' protons of the bromophenyl ring, confirming their spatial proximity and providing insight into the rotational orientation of the B-ring relative to the chromenone core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the exact molecular formula. For this compound (C₁₅H₉BrO₄), the calculated exact mass of the molecular ion [M]⁺˙ would be approximately 331.9738 u, considering the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine would be confirmed by a characteristic isotopic pattern for the molecular ion peak, with [M]⁺˙ and [M+2]⁺˙ peaks appearing in an approximate 1:1 ratio.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. The fragmentation of isoflavones is well-characterized and often involves Retro-Diels-Alder (RDA) reactions in the C-ring. A plausible fragmentation pathway for this compound would involve initial losses of small molecules like CO, followed by RDA cleavage, leading to characteristic fragment ions that correspond to the A-ring and B-ring portions of the molecule. nih.govpreprints.orgsemanticscholar.orgunideb.hunih.gov

Table 3: Predicted HRMS Data and Major Fragments.

Ion Formula Calculated m/z
[M]⁺˙ C₁₅H₉⁷⁹BrO₄ 331.9738
[M+2]⁺˙ C₁₅H₉⁸¹BrO₄ 333.9718
[M-CO]⁺˙ C₁₄H₉BrO₃ 304.9789
RDA Fragment (A-ring) C₈H₅O₃ 149.0239

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching vibrations of the two phenolic hydroxyl groups. The strong intramolecular hydrogen bond between the 5-OH group and the C4-carbonyl would cause this band to be particularly broad. A sharp, strong absorption peak around 1655 cm⁻¹ is characteristic of the C=O stretching of the γ-pyrone ring. Multiple peaks in the 1620-1450 cm⁻¹ range would be attributed to C=C stretching vibrations within the aromatic rings. The C-O stretching of the phenols and the pyran ether would appear in the 1300-1000 cm⁻¹ region. A peak corresponding to the C-Br stretch is expected in the lower frequency region, typically around 600-500 cm⁻¹. mu-varna.bgnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Flavonoids and isoflavones typically exhibit two major absorption bands. nih.gov

Band I , appearing in the 300-380 nm range, is associated with the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II , observed in the 240-280 nm range, arises from transitions within the benzoyl system (A-ring).

For this compound, Band I is expected around 310-330 nm and Band II around 260-270 nm. The exact positions of these maxima (λₘₐₓ) are sensitive to the solvent and the substitution pattern on the rings.

Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles.

For this compound, an SC-XRD analysis would provide:

Bond Parameters: Exact measurements of all bond lengths and angles, confirming, for example, the partial double-bond character of the C2-C3 bond and the geometry around the C4-carbonyl group.

Crystal Packing: The analysis would reveal how the molecules are arranged in the crystal lattice. It would identify intermolecular interactions, such as hydrogen bonding involving the 7-OH group and potential halogen bonding involving the bromine atom, which govern the supramolecular architecture. The strong intramolecular hydrogen bond between the 5-OH group and the C4-carbonyl would also be clearly visualized.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org It is an essential tool for studying chiral molecules and determining their absolute configuration. semanticscholar.orgresearchgate.net

The compound this compound is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, in an achiral solvent, it will not exhibit a CD spectrum. A CD signal would only be observed if the molecule were placed in a chiral environment, for instance, by binding to a chiral macromolecule like a protein or DNA, which could induce a CD signal (induced CD). nih.gov As a standalone molecule, however, CD spectroscopy is not applicable for its structural elucidation. researchgate.net

Table of Compounds

Compound Name

Chemical Reactivity and Derivatization Strategies of 3 4 Bromophenyl 5,7 Dihydroxy 4h Chromen 4 One

Reactions at Hydroxyl Groups (e.g., Alkylation, Acylation, Glycosylation)

The 5- and 7-hydroxyl groups on the A-ring are key functional handles for derivatization. These phenolic groups can readily undergo various reactions, including alkylation, acylation, and glycosylation, to yield ethers, esters, and glycosides, respectively. The relative reactivity of the two hydroxyl groups can be influenced by steric factors and intramolecular hydrogen bonding between the 5-hydroxyl group and the 4-carbonyl oxygen.

In similar 5,7-dihydroxy-4-phenylcoumarin (B1236179) systems, acylation reactions have shown regioselectivity. For instance, nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin has been shown to selectively occur at the 5-hydroxyl group, in contrast to 4-alkyl substituted coumarins where the reaction proceeds at the sterically less hindered 7-hydroxyl group. core.ac.uk This selectivity provides a pathway for the synthesis of asymmetrically substituted derivatives. core.ac.uk Subsequent modification of the remaining free hydroxyl group can then be performed.

Acylation is also a common strategy for creating ester prodrugs. Reacting the hydroxyl groups with reagents like succinic anhydride (B1165640) can yield esters designed to improve metabolic stability or other pharmacokinetic parameters. nih.gov

Table 1: Examples of Derivatization Reactions at Hydroxyl Groups

Reaction TypeReagent ExamplesProduct TypePurpose
Alkylation Alkyl halides (e.g., CH₃I), Dialkyl sulfates (e.g., (CH₃)₂SO₄)EtherModify lipophilicity, Block hydrogen bonding
Acylation Acid chlorides (e.g., Acetyl chloride), Acid anhydrides (e.g., Acetic anhydride, Succinic anhydride)EsterProdrug synthesis, Modify solubility
Glycosylation Activated sugar donors (e.g., Acetobromo-α-D-glucose)GlycosideImprove water solubility, Modulate biological activity

Reactions at the Bromine Moiety (e.g., Cross-Coupling Reactions like Suzuki, Heck, Sonogashira)

The bromine atom on the C4'-position of the phenyl B-ring serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of analogues with diverse substituents at this position.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester. mdpi.comorganic-chemistry.org This reaction generally proceeds under mild conditions with high functional group tolerance. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org A wide range of aryl and heteroaryl boronic acids can be used, allowing for the introduction of various substituted phenyl rings, furans, thiophenes, and other aromatic systems. mdpi.com

Heck Reaction The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction forms a new carbon-carbon bond and is a key method for the synthesis of substituted alkenes, such as stilbenes and cinnamates. wikipedia.org The mechanism typically involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Sonogashira Coupling The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) complexes and is conducted in the presence of a base. wikipedia.orglibretexts.org The Sonogashira coupling is highly efficient for creating arylalkynes and conjugated enynes, which are valuable structures in materials science and medicinal chemistry. nih.govijnc.ir

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Aryl/heteroaryl boronic acidPd(PPh₃)₄, Base (e.g., K₃PO₄)Biaryl / Heterobiaryl
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Base (e.g., Et₃N)Substituted alkene
Sonogashira Terminal alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Amine)Arylalkyne

Reactions at the Chromen-4-one Ring System (e.g., Electrophilic Aromatic Substitution, Michael Addition)

The chromen-4-one core itself presents opportunities for further functionalization, primarily through electrophilic aromatic substitution on the electron-rich A-ring and nucleophilic addition to the C-ring.

Electrophilic Aromatic Substitution (EAS) The A-ring of the 5,7-dihydroxy-4H-chromen-4-one system is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups. youtube.com These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at the C6 and C8 positions, which are ortho and para to the existing hydroxyls. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using SO₃/H₂SO₄). lumenlearning.commasterorganicchemistry.com This allows for the introduction of various substituents onto the benzopyran portion of the molecule.

Michael Addition The α,β-unsaturated ketone system within the pyranone C-ring (C2-C3 double bond conjugated to the C4-carbonyl) can act as a Michael acceptor. researchgate.net This allows for the 1,4-conjugate addition of nucleophiles (Michael donors) to the C2 position. A variety of soft nucleophiles, such as thiols, amines, and carbanions, can potentially undergo this reaction. researchgate.net For instance, phospha-Michael additions have been successfully performed on the parent chromone (B188151) structure, where a phosphonate (B1237965) adds regioselectively to the C2 position, demonstrating the susceptibility of this system to nucleophilic attack. researchgate.net

Synthesis of Analogues and Prodrugs for Mechanistic Biological Studies

The derivatization strategies outlined above are instrumental in the synthesis of analogues and prodrugs. The creation of a focused library of analogues is essential for conducting structure-activity relationship (SAR) studies, which help to identify the key structural features required for a specific biological activity.

Analogue Synthesis:

A-Ring Modification: Alkylation or acylation of the 5- and 7-hydroxyl groups can probe the importance of these hydrogen bond donors for biological target interaction.

B-Ring Modification: The use of Suzuki, Heck, and Sonogashira cross-coupling reactions at the bromine site allows for systematic variation of the substituent at the C4' position. This can modulate properties such as size, electronics, and lipophilicity, which are critical for receptor binding and pharmacokinetic profiles. mdpi.comnih.gov

C-Ring Modification: While less common, modifications via Michael addition can introduce novel functionalities directly attached to the chromane (B1220400) core, leading to compounds with significantly altered shapes and chemical properties. researchgate.net

Prodrug Synthesis: A prodrug is an inactive or less active compound that is metabolized in the body to the active parent drug. nih.gov This strategy is often employed to overcome poor pharmacokinetic properties, such as low metabolic stability or poor oral bioavailability. For 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, the phenolic hydroxyl groups are ideal handles for prodrug design. Acylation to form esters is a common and effective approach. nih.gov These ester prodrugs can mask the polar hydroxyl groups, potentially enhancing membrane permeability, and are designed to be cleaved by endogenous esterases in the body to release the active dihydroxy compound. nih.gov

Stability and Degradation Pathway Analysis in Various Conditions

The stability of this compound is a critical factor for its potential development and application. Like many flavonoid and chromone structures, its stability can be influenced by pH, temperature, light, and the presence of oxidative agents.

The poly-phenolic nature of the molecule makes it susceptible to oxidation, which can be a significant degradation pathway. The heterocyclic C-ring of the chromone system can be susceptible to cleavage under certain conditions, particularly in basic aqueous solutions. This can lead to the formation of chalcone-like structures or other degradation products.

Assessing stability typically involves incubating the compound under various stressed conditions (e.g., acidic, basic, oxidative) and in relevant biological media, such as human serum or plasma. For example, related novel compounds have been evaluated for their stability in human serum, with some showing complete degradation over short periods, highlighting the importance of such analysis. researchgate.net Understanding these degradation pathways is crucial for identifying stable formulations and for designing more robust analogues or suitable prodrug strategies to protect labile functional groups.

Theoretical and Computational Investigations of the Chemical Compound

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. researchgate.netnih.gov For isoflavones, DFT is used to optimize the molecular geometry, calculate the energies of frontier molecular orbitals (HOMO and LUMO), and predict spectroscopic characteristics. chemrxiv.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chemrxiv.org A smaller energy gap generally implies higher reactivity.

DFT calculations can also generate theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, which are invaluable for confirming the structure of a synthesized compound. nih.gov Furthermore, mapping the molecular electrostatic potential (MEP) helps identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding how it might interact with biological receptors. nih.gov

Table 1: Representative Quantum Chemical Properties Calculated for a Flavonoid Scaffold

Calculated PropertyTypical Significance
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the ability to donate electrons; related to antioxidant potential.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the ability to accept electrons; related to reactivity with nucleophiles. nih.gov
ΔE (HOMO-LUMO Gap)Correlates with molecular stability and reactivity.
Dipole MomentInfluences solubility and the ability to engage in polar interactions.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is a computational method used to identify the most stable spatial arrangements (conformers) of a molecule and to map its potential energy landscape. nih.gov For 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, a key flexible bond is the one connecting the 4-bromophenyl ring to the chromenone core.

Table 2: Illustrative Conformational Analysis Data

ParameterDescriptionExample Value Range for Isoflavones
Key Dihedral Angle (C2-C3-C1'-C2')Rotation between the chromenone core and the bromophenyl ring.30° - 60° (for non-planar conformers)
Relative EnergyEnergy of a conformer relative to the most stable (global minimum) conformer.0 - 10 kcal/mol
Global Minimum ConformerThe most stable, lowest-energy conformation of the molecule.Often a non-planar arrangement to minimize steric clash.

Molecular Docking Simulations with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids) for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor, to form a stable complex. mdpi.commdpi.comuantwerpen.be This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.govresearchgate.net Flavonoids and isoflavones are known to interact with a variety of biological targets, including kinases, proteases, and nuclear receptors. nih.govnih.govnih.gov

For this compound, docking simulations would involve placing the molecule into the active site of a target protein and evaluating the binding affinity, typically reported as a docking score or binding energy (in kcal/mol). nih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. rsc.org

Table 3: Example Molecular Docking Results of a Flavonoid with a Protein Kinase Target

ParameterDescriptionIllustrative Finding
Binding AffinityPredicted free energy of binding. More negative values indicate stronger binding.-9.5 kcal/mol
Hydrogen BondsKey polar interactions stabilizing the complex.5-OH with Asp145; 7-OH with Lys72
Hydrophobic InteractionsNonpolar interactions with hydrophobic residues.Bromophenyl ring with Leu25, Val33, Ala52
Pi-Pi StackingInteraction between aromatic rings.Chromenone core with Phe144

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Biological Effects and Guiding Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. pharmacophorejournal.commdpi.commdpi.comnih.gov By developing a robust QSAR model, the activity of new, untested compounds can be predicted, which helps prioritize synthetic efforts and guide the design of more potent analogs. nih.gov

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—are calculated. A mathematical equation is then generated to link these descriptors to the observed activity. nih.gov

Table 4: Conceptual 2D-QSAR Model for Isoflavone (B191592) Activity

ComponentDescription
Dependent VariableBiological activity, e.g., pIC50 (-log(IC50)).
Independent Variables (Descriptors)Calculated molecular properties (e.g., LogP, Dipole Moment, LUMO energy).
Model Equation ExamplepIC50 = 0.5(LogP) - 0.2(LUMO) + 1.1*(Dipole) + C
Statistical ParametersR² (Coefficient of determination), Q² (Cross-validated R²). Values closer to 1 indicate a more robust model.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions, Binding Stability, and Conformational Changes

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govmdpi.com MD simulations track the movements and interactions of all atoms in the system, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.govresearchgate.net

An MD simulation of the this compound-protein complex, derived from docking, would be run for tens to hundreds of nanoseconds. rsc.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to assess the stability of the complex. mdpi.com This technique can validate docking results and reveal conformational changes in the protein upon ligand binding that are not apparent from static models.

Table 5: Typical Outputs from a Molecular Dynamics Simulation

AnalysisInformation Gained
Root-Mean-Square Deviation (RMSD)Measures the stability of the ligand's position in the binding site and the protein's overall structure.
Root-Mean-Square Fluctuation (RMSF)Identifies flexible regions of the protein.
Hydrogen Bond AnalysisTracks the persistence of key hydrogen bonds over the simulation time.
Binding Free Energy Calculation (MM/GBSA)Provides a more accurate estimation of binding affinity by averaging over multiple conformations. nih.gov

Pharmacophore Modeling for Essential Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. mdpi.comnih.govbohrium.com A pharmacophore model can be generated based on the structures of several known active compounds or from a single ligand-protein complex structure. preprints.org

This model serves as a 3D query for screening large chemical databases to find new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.govpreprints.org For an isoflavone like this compound, a pharmacophore model would likely highlight the hydroxyl groups as hydrogen bond donors, the oxygen atoms of the chromenone core as hydrogen bond acceptors, and the aromatic rings as hydrophobic or aromatic features. nih.gov

Table 6: Example Pharmacophore Features for a Flavonoid Inhibitor

Pharmacophore FeatureCorresponding Chemical Group
Hydrogen Bond Donor (HBD)5-OH and 7-OH groups
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen (C=O) and pyran oxygen (C-O-C)
Aromatic Ring (AR)Chromenone A-ring and C-ring, 4-bromophenyl B-ring
Hydrophobic Feature (HY)4-bromophenyl ring

Mechanistic Biological Studies in Vitro and Cellular Level

Enzyme Inhibition Kinetics and Mechanisms

Isoflavones are well-documented inhibitors of various enzyme classes, an activity that underpins many of their physiological effects. The specific substitutions on the isoflavone (B191592) core, such as the 4-bromophenyl group, can significantly influence binding affinity and inhibitory potency. mdpi.com

Target-Specific Enzyme Assays (e.g., Kinases, Oxidoreductases, Proteases, Lipases)

Research has demonstrated that isoflavones can modulate the activity of a wide array of enzymes.

Kinases: One of the most studied activities of isoflavones is the inhibition of protein tyrosine kinases (PTKs), which are crucial in cellular signal transduction pathways that control cell proliferation. oregonstate.edunih.gov The isoflavone genistein (B1671435), for example, was initially identified as a PTK inhibitor. nih.govnih.gov This inhibition can disrupt signaling cascades responsible for the expression of inflammatory genes. nih.gov

Oxidoreductases: Isoflavones are known competitive inhibitors of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. oregonstate.edunih.gov

Cholinesterases: Certain 4H-chromen-4-one derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov For instance, a flavone (B191248) isolated from Notholirion thomsonianum, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, showed potent inhibition of both AChE and BChE. mdpi.com

Phosphodiesterases (PDEs): Flavonoids are among the most studied natural compounds for their potential to inhibit PDE5, an enzyme that degrades cGMP and regulates smooth muscle relaxation. mdpi.com

The following table summarizes the enzyme inhibitory activities of various compounds structurally related to 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one.

Compound Class/NameTarget EnzymeObserved EffectIC₅₀ ValueReference
Isoflavones (e.g., Genistein)Protein Tyrosine Kinases (PTKs)InhibitionNot Specified nih.govnih.gov
IsoflavonesThyroid PeroxidaseInhibitionNot Specified oregonstate.edunih.gov
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase (AChE)Inhibition1.37 µM mdpi.com
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase (BChE)Inhibition0.95 µM mdpi.com
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneMonoamine Oxidase B (MAO-B)Inhibition0.14 µM mdpi.com
Amino-7,8-dihydro-4H-chromenone derivative (4k)Butyrylcholinesterase (BChE)Inhibition0.65 µM nih.gov

Mechanism of Inhibition (Competitive, Non-competitive, Uncompetitive, Allosteric)

The mechanism by which an inhibitor interacts with an enzyme can be elucidated through kinetic studies. Reversible inhibitors are broadly classified as competitive, non-competitive, or uncompetitive. libretexts.org

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org Isoflavones have been shown to act as competitive inhibitors of enzymes like thyroid peroxidase. nih.gov Kinetic studies of a potent amino-7,8-dihydro-4H-chromenone derivative revealed a competitive-type inhibition of butyrylcholinesterase, with a Ki value of 0.55 µM. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without affecting substrate binding. The Vmax is reduced, but the Km remains unchanged. libretexts.org

Compound/ClassTarget EnzymeMechanism of InhibitionReference
IsoflavonesThyroid PeroxidaseCompetitive nih.gov
Amino-7,8-dihydro-4H-chromenone derivative (4k)Butyrylcholinesterase (BChE)Competitive nih.gov

Receptor Binding Affinity and Agonist/Antagonist Profiling

Beyond direct enzyme inhibition, isoflavones exert significant biological effects by binding to various cellular receptors, acting as agonists or antagonists to modulate their function.

Ligand-Receptor Interaction Studies

The ability of isoflavones to bind to nuclear and cell-surface receptors has been a central focus of research. The presence of a bromine atom, as in 6-bromoflavone (B74378), has been shown to result in high-affinity binding to certain receptors. nih.gov

Estrogen Receptors (ERs): Isoflavones are widely known as phytoestrogens due to their structural similarity to 17-β-estradiol, which allows them to bind to both estrogen receptor subtypes, ERα and ERβ. oregonstate.edu Synthetic isoflavones have been shown to bind to both receptors, albeit with low affinity, suggesting their antiproliferative effects are not mediated exclusively by ERs. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Isoflavones and their metabolites can bind to and activate PPARα and PPARγ, which are nuclear receptors that regulate lipid metabolism and inflammation. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR): Some isoflavones are potent agonists of the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and cell cycle regulation. nih.gov

Other Receptors: Studies have shown that flavonoids can bind to adenosine (B11128) receptors nih.gov and central benzodiazepine (B76468) receptors. nih.gov For example, 6-bromoflavone binds to central benzodiazepine receptors with a Ki of 70 nM. nih.gov

The following table presents receptor binding data for various flavonoids.

CompoundTarget ReceptorBinding Affinity (Ki)Reference
6-BromoflavoneCentral Benzodiazepine Receptors70 nM nih.gov
Galangin triethyl etherHuman A₃ Adenosine Receptor0.3-0.4 µM nih.gov
Synthetic IsoflavonesEstrogen Receptor α/βLow Affinity nih.gov

Signal Transduction Pathway Modulation (e.g., MAPK, PI3K/Akt, Nrf2/ARE, Wnt, NF-κB)

By interacting with enzymes and receptors, isoflavones can perturb major intracellular signaling pathways, leading to widespread changes in cellular function.

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its deregulation is common in cancer. nih.govmdpi.com Numerous studies have shown that isoflavones can potently inhibit multiple factors within the PI3K/Akt/mTOR signaling network. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net This modulation can enhance the efficacy of chemotherapy and radiotherapy. nih.govyoutube.com

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory and survival genes. Soy isoflavones have been shown to suppress both constitutively active and induced NF-κB activation. nih.govresearchgate.netnih.gov This inhibition can occur through the suppression of upstream kinases like Mitogen- and Stress-Activated Protein Kinase-1 (MSK1), which is involved in NF-κB p65 transactivation. aacrjournals.org Daidzein (B1669772), an isoflavone, was found to inhibit IL-1β-stimulated IL-6 production by suppressing NF-κB phosphorylation. spandidos-publications.com

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense against oxidative stress. mdpi.commdpi.com Many flavonoids and isoflavones are known activators of Nrf2. nih.govnih.gov Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.govresearchgate.netresearchgate.net

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, are central to cellular responses to external stimuli. Isoflavones can modulate these pathways. researchgate.net For instance, daidzein was shown to suppress IL-1β-induced inflammation by inhibiting the phosphorylation of ERK1/2 but not p38 MAPK. spandidos-publications.com Conversely, in other models, isoflavones were found to inhibit the phosphorylation of p38 MAPK, blocking apoptosis. nih.gov

PathwayModulating Compound(s)Key EffectReference
PI3K/Akt/mTORIsoflavones (general)Inhibition/Deregulation nih.govmdpi.comresearchgate.net
NF-κBSoy Isoflavones, DaidzeinInhibition of activation and DNA binding nih.govresearchgate.netnih.govspandidos-publications.com
Nrf2/AREIsoflavones (general)Activation, nuclear translocation of Nrf2 nih.govnih.govnih.gov
MAPK (ERK1/2, p38)Isoflavones (Daidzein, Genistein)Inhibition of phosphorylation aacrjournals.orgspandidos-publications.comnih.gov

Cellular Pathway Perturbation Analyses (e.g., Gene Expression, Protein Level Changes, Flow Cytometry)

The modulation of signaling pathways by isoflavones culminates in measurable changes at the cellular level, including altered gene and protein expression profiles and effects on cell fate processes like proliferation and apoptosis.

Gene and Protein Expression Changes: The activation of the Nrf2 pathway leads to the upregulation of antioxidant gene expression, such as HO-1 and NQO1, at both the mRNA and protein levels. mdpi.comresearchgate.net Conversely, the inhibition of the NF-κB pathway results in the downregulation of pro-inflammatory cytokines like IL-6. aacrjournals.orgspandidos-publications.com Western blot analyses have confirmed that isoflavones can inhibit the phosphorylation of key signaling proteins, including NF-κB p65, ERK1/2, and Akt, while increasing the expression of inhibitory proteins like IκBα. mdpi.comnih.govspandidos-publications.com

Flow Cytometry Analyses: Flow cytometry is a powerful tool to assess the effects of compounds on cell cycle progression and apoptosis. Studies on related chromanone compounds have used this technique to demonstrate cell cycle arrest. For example, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one was shown to induce G2/M phase arrest in Huh7 liver cancer cells, an effect linked to the upregulation of the p21 protein. nih.gov Similarly, synthetic isoflavones have been shown to induce apoptosis in breast cancer cells, a process that can be quantified by flow cytometry. nih.gov

The following table summarizes key cellular-level perturbations induced by isoflavones and related compounds.

Analysis TypeCompound/ClassCellular EffectKey Molecular ChangeReference
Gene Expression (Real-Time PCR)Ferulic AcidUpregulation of antioxidant genesIncreased Nrf2 and HO-1 mRNA researchgate.net
Protein Level (Western Blot)Soy IsoflavonesInhibition of NF-κB signalingDecreased p-NF-κB p65, Increased IκBα nih.gov
Protein Level (Western Blot)DaidzeinInhibition of MAPK signalingDecreased p-ERK1/2 spandidos-publications.com
Flow Cytometry(S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-oneCell Cycle ArrestG2/M Phase Arrest, p21 upregulation nih.gov
Flow CytometrySynthetic IsoflavonesInduction of ApoptosisNot Specified nih.gov

Modulation of Apoptotic Pathways in Specific Cell Lines (Mechanistic Focus)

While direct studies on "this compound" are limited, research on structurally related 4-aryl-4H-chromenes provides insights into the potential mechanisms of apoptosis induction. These compounds have been shown to trigger programmed cell death in various cancer cell lines through the activation of intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net

Key molecular events associated with apoptosis induction by related chromene derivatives include:

Caspase Activation: A central mechanism in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on analogous compounds have demonstrated the activation of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of essential cellular proteins and the execution of the apoptotic program. nih.gov

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. Its cleavage by activated caspases is a hallmark of apoptosis. In studies with related 4-aryl-4H-chromenes, cleavage of PARP has been observed, indicating the activation of the caspase cascade and the progression of apoptosis. nih.govresearchgate.net

Nuclear Fragmentation: A characteristic morphological feature of apoptosis is the condensation and fragmentation of the cell nucleus. This process, known as karyorrhexis, has been documented in cancer cell lines treated with similar chromene compounds, further confirming their pro-apoptotic activity. nih.govresearchgate.net

Cell Cycle Arrest: Prior to the onset of apoptosis, some 4-aryl-4H-chromenes have been found to induce cell cycle arrest, often at the G2/M phase. nih.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis and can be a precursor to the initiation of the apoptotic cascade.

The table below summarizes the key apoptotic events observed in studies of structurally similar chromene compounds.

Mechanistic EventObservation in Related ChromenesImplication for Apoptosis
Caspase ActivationActivation of effector caspases (e.g., Caspase-3/7) is a common finding.Triggers the execution phase of apoptosis.
PARP CleavageCleavage of PARP into characteristic fragments is frequently reported.A biochemical marker of caspase-mediated apoptosis.
Nuclear FragmentationInduction of nuclear condensation and fragmentation is observed in treated cells.Morphological evidence of apoptosis.
Cell Cycle ArrestArrest at the G2/M phase often precedes apoptosis.Prevents cell proliferation and sensitizes cells to apoptosis.

This table is illustrative and based on findings for structurally related 4-aryl-4H-chromene derivatives.

Inflammatory Mediator Modulation in Cellular Models (Mechanistic Focus)

The anti-inflammatory potential of chromene derivatives has been investigated in various cellular models. While specific data for "this compound" is not extensively available, studies on other 2-phenyl-4H-chromen-4-one derivatives suggest a capacity to modulate key inflammatory pathways. nih.gov

A primary mechanism of action appears to be the inhibition of signaling cascades that lead to the production of pro-inflammatory mediators. For instance, some derivatives have been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This pathway is crucial in the inflammatory response to lipopolysaccharide (LPS), a component of gram-negative bacteria.

In cellular models, such as macrophages stimulated with LPS, treatment with related chromene compounds has led to a significant downregulation of key inflammatory mediators, including:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation.

The table below outlines the modulation of inflammatory mediators by related chromene compounds in cellular models.

Inflammatory MediatorEffect of Related ChromenesMechanistic Implication
Nitric Oxide (NO)Downregulation of production.Inhibition of iNOS expression or activity.
Interleukin-6 (IL-6)Decreased expression and secretion.Suppression of pro-inflammatory cytokine gene transcription.
Tumor Necrosis Factor-alpha (TNF-α)Reduced production.Attenuation of a key upstream inflammatory cytokine.

This table is based on findings for other 2-phenyl-4H-chromen-4-one derivatives and illustrates potential mechanisms.

Antioxidant Mechanisms in Cellular Stress Models (Mechanistic Focus)

The antioxidant properties of flavonoids, including the 5,7-dihydroxy-4H-chromen-4-one scaffold present in the target compound, are well-documented. These properties are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. researchgate.netnih.gov

The primary antioxidant mechanism for flavonoids with a 5,7-dihydroxy substitution pattern is believed to be hydrogen atom transfer (HAT). researchgate.netnih.gov The hydroxyl groups on the chromene ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting flavonoid radical is stabilized by resonance.

In cellular stress models, the antioxidant effects of related flavonoids are often evaluated by their ability to protect cells from damage induced by oxidizing agents like hydrogen peroxide (H₂O₂). mdpi.com Key aspects of their antioxidant mechanism at the cellular level include:

Radical Scavenging: Direct interaction with and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Modulation of Cellular Antioxidant Enzymes: Some flavonoids may also exert their antioxidant effects indirectly by upregulating the expression or activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

The table below summarizes the potential antioxidant mechanisms based on the structural features of "this compound" and studies on related flavonoids.

Antioxidant MechanismDescriptionRelevance to Cellular Models
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom from a hydroxyl group to a free radical.Primary mechanism for direct radical scavenging.
Single Electron Transfer followed by Proton Transfer (SET-PT)Donation of an electron to a radical, followed by the release of a proton.An alternative pathway for radical neutralization.
Metal Ion ChelationBinding of transition metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of ROS.Prevents the Fenton reaction and subsequent oxidative damage.

This table outlines the generally accepted antioxidant mechanisms for flavonoids with similar structural motifs.

Interactions with Nucleic Acids and Proteins (Non-Enzymatic)

The interaction of small molecules with DNA and proteins is a key area of investigation in drug discovery. However, there is a lack of specific published studies on the non-enzymatic interactions of "this compound" with nucleic acids and proteins.

Currently, there are no specific studies available in the public domain that have investigated the potential of "this compound" to interact with DNA through intercalation or groove binding. Such studies would be necessary to determine if this compound can directly target and modify the structure and function of DNA.

Similarly, there is a scarcity of research detailing the binding of "this compound" to specific proteins and any subsequent conformational changes. While some chromen-4-one derivatives have been shown to bind to proteins such as bromodomain-containing protein 4 (BRD4), this has not been specifically demonstrated for the compound . nih.gov

Mechanistic Cytotoxicity in Specific Cell Lines (Emphasis on Underlying Molecular Events, not clinical outcomes)

The cytotoxic effects of various chromene derivatives against cancer cell lines have been reported, with the underlying molecular events often linked to the induction of apoptosis. nih.govresearchgate.netunap.cl While specific mechanistic cytotoxicity studies for "this compound" are not extensively detailed in the available literature, the general mechanisms observed for related compounds likely provide a framework for its potential activity.

The cytotoxicity of chromene derivatives is often dependent on the nature and position of substituents on the chromene and phenyl rings. unap.cl For instance, the presence of a halogen, such as the bromine atom in the subject compound, can influence the electronic properties and bioavailability of the molecule, potentially impacting its cytotoxic potency.

Key molecular events contributing to the mechanistic cytotoxicity of related chromene compounds in specific cell lines include:

Induction of Apoptosis: As detailed in section 6.3.1, the activation of apoptotic pathways is a primary mechanism of cytotoxicity for many chromene derivatives.

Inhibition of Tubulin Polymerization: Some 4-aryl-4H-chromenes have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net By disrupting the dynamics of microtubules, these compounds can arrest cells in mitosis and subsequently induce apoptosis. This mechanism is particularly relevant for their anticancer activity.

Generation of Reactive Oxygen Species (ROS): In some cases, the cytotoxicity of flavonoids can be linked to their pro-oxidant activity, leading to the generation of ROS and subsequent oxidative stress-induced cell death. However, this is highly dependent on the specific compound and cellular context.

The table below summarizes the mechanistic basis of cytotoxicity observed for related chromene derivatives in various cancer cell lines.

Cell Line(s)Observed Molecular Event(s)Consequence
Jurkat, T47DCaspase activation, PARP cleavage, nuclear fragmentation, G2/M arrest.Apoptotic cell death.
MES-SA/DX5 (paclitaxel-resistant)Inhibition of tubulin polymerization.Overcoming drug resistance and inducing apoptosis.
Various Cancer Cell LinesDecreased cell viability (as measured by MTT assay).Inhibition of cell proliferation and induction of cell death.

This table is based on findings for structurally related 4-aryl-4H-chromene derivatives and highlights potential mechanisms of cytotoxicity.

Structure Activity Relationship Sar Elucidation for 3 4 Bromophenyl 5,7 Dihydroxy 4h Chromen 4 One and Its Analogs

Influence of Substituents on the Bromophenyl Moiety on Biological Activity

The B-ring, in this case, a 4-bromophenyl moiety, plays a significant role in the biological profile of isoflavones. Its substitution pattern affects interactions with target proteins, such as enzyme active sites or receptor binding pockets.

Halogenation of the B-ring is a common strategy in medicinal chemistry to modulate activity. Studies on fluorinated isoflavone (B191592) analogs have provided insights into the role of halogen substituents. For instance, the anticancer activity of daidzein (B1669772) analogs against the MCF-7 breast cancer cell line was evaluated, comparing the parent compound with derivatives where the 4'-hydroxyl group was replaced by fluorine (F) or where a trifluoromethyl (CF₃) group was added. The results indicated that these specific fluorine substitutions did not significantly alter the anticancer efficacy compared to daidzein. mdpi.com This suggests that a halogen at the 4'-position is well-tolerated and can potentially enhance other properties like metabolic stability without diminishing cytotoxicity.

In a pharmacophore model for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a 3'-chloro-5,7-dihydroxyisoflavone was found to be 10 times more potent than its non-halogenated counterpart, genistein (B1671435). nih.gov The model suggested that the m-chlorophenyl moiety engages in a favorable sulfur-aromatic interaction with a cysteine residue (Cys 773) in the kinase's "sugar pocket," enhancing binding affinity. nih.gov This highlights that both the type of halogen and its position on the B-ring are critical determinants of activity. For 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, the bromine atom at the para position likely influences its electronic properties and steric interactions within target binding sites, contributing to its specific biological profile.

Compound/AnalogB-Ring Substituent(s)Biological ActivityKey FindingReference
Daidzein Analog4'-FluoroAnticancer (MCF-7 cells)Substitution of 4'-OH with F did not significantly impact anticancer efficacy. mdpi.com
Daidzein Analog4'-Fluoro, 2-TrifluoromethylAnticancer (MCF-7 cells)Addition of CF₃ group alongside 4'-F did not significantly alter anticancer efficacy. mdpi.com
Genistein Analog3'-ChloroEGFR Tyrosine Kinase Inhibition10-fold more potent than genistein due to favorable interactions of the chlorophenyl group. nih.gov

Role of Hydroxyl Groups at Positions 5 and 7 in Mechanistic Activity

The presence of hydroxyl (-OH) groups at the C-5 and C-7 positions of the A-ring is a hallmark of many biologically active flavonoids and isoflavones, including the subject compound. These groups are pivotal for various mechanistic activities, particularly in anticancer and anti-inflammatory pathways.

The 5,7-dihydroxyflavone scaffold is known to be crucial for inducing apoptosis in cancer cells. Mechanistic studies have shown that compounds with this feature can up-regulate the expression of the pro-apoptotic protein Bax while attenuating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov This shifts the cellular balance towards apoptosis, contributing to the compound's cytotoxic effects. Furthermore, the 5-hydroxy-4-keto motif can form a hydrogen bond with the hinge region of protein kinases, which is a key interaction for kinase inhibition, a common mechanism for anticancer agents. acs.org

In the context of inflammation, 5,7-dihydroxyflavones have been shown to suppress inflammatory responses by inhibiting key signaling pathways. They can regulate the phosphorylation of IκBα, which in turn prevents the activation of the NF-κB transcription factor. nih.gov NF-κB is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.gov By inhibiting this pathway, these compounds effectively reduce the production of inflammatory mediators. nih.gov

Conversely, methylation of these hydroxyl groups to form 5,7-dimethoxyflavones can enhance stability and has also been associated with potent anticancer effects, suggesting that while the hydroxyls are key for certain interactions, their modification can lead to compounds with different, potentially improved, pharmacological profiles. researchgate.net

Structural FeatureBiological ActivityMechanism of ActionReference
5,7-Dihydroxy MoietyAnticancerUpregulates pro-apoptotic Bax; Downregulates anti-apoptotic Bcl-2, Mcl-1. nih.govnih.gov
5,7-Dihydroxy MoietyAnti-inflammatorySuppresses phosphorylation of IκBα, leading to inhibition of NF-κB activity. nih.gov
5-Hydroxy-4-Keto MotifKinase InhibitionForms hydrogen bonds with the kinase hinge region, mimicking ATP binding. acs.org
5,7-Dimethoxy MoietyAnticancerIncreased stability may enhance effectiveness; induces apoptosis and cell cycle arrest. researchgate.net

Impact of Chromen-4-one Ring Modifications on Biological Profile

The chromen-4-one (rings A and C) core is fundamental to the isoflavone structure, and modifications to this system can profoundly alter the biological profile. The planarity, electronic distribution, and substituent positions on this core are critical for receptor binding and enzyme inhibition. nih.gov

SAR studies have shown that the integrity of the C-ring is often essential for activity. For example, in a study of barbigerone (B1667746) derivatives, the addition of a dimethylpyran ring to the A-ring of the isoflavone scaffold generally led to a reduction in cytotoxic activity against several cancer cell lines. nih.gov This indicates that the unsubstituted 5,7-dihydroxy arrangement on the A-ring is preferred for this specific activity.

However, strategic modifications can also lead to enhanced potency. One study found that replacing the oxygen atom at position 1 of the chromenone C-ring with a nitrogen atom (creating a quinolone structure) further improved the inhibitory activity against the EGFR kinase. nih.gov This suggests that altering the heteroatoms within the C-ring can fine-tune the electronic properties and hydrogen bonding capacity of the molecule, leading to better interactions with the target protein. These findings underscore that while the basic chromen-4-one structure is a validated pharmacophore, targeted modifications can be a successful strategy for optimizing biological activity. nih.govnih.gov

Pharmacophore Modeling for Key Mechanistic Biological Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For isoflavones, which are known to target multiple proteins, pharmacophore models have been developed to understand their interactions with key targets like protein kinases.

A common pharmacophore model for ATP-competitive kinase inhibitors, which includes many isoflavones, typically features:

Hydrogen Bond Acceptors (HBA): The C4-keto oxygen is a critical HBA.

Hydrogen Bond Donors (HBD): The C5 and C7 hydroxyl groups often act as HBDs. The 5-OH group, in particular, can form a key hydrogen bond with the "hinge" region of the kinase ATP-binding site, mimicking the adenine (B156593) part of ATP. acs.org

Aromatic/Hydrophobic Regions: The aromatic A and B rings provide hydrophobic interactions that anchor the inhibitor in the binding pocket. nih.gov

A specific pharmacophore model developed for isoflavone-based EGFR tyrosine kinase inhibitors identified a dual hydrogen bond donor-acceptor system (mimicking the N1 and N6 of adenine) and a hydrophobic pocket-filling moiety (the B-ring) as essential for high potency. nih.govacs.org Another model for Tie2 kinase inhibitors also highlighted the importance of HBDs, HBAs, and hydrophobic features. nih.gov For this compound, the key pharmacophoric features would include the 5- and 7-OH groups (HBDs), the 4-keto group (HBA), and the two aromatic rings (hydrophobic features), which align well with the general requirements for kinase inhibition.

Computational SAR Approaches (e.g., 2D/3D QSAR)

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of compounds with their biological activities. These computational approaches provide valuable insights into the SAR of a compound series and can predict the activity of novel, untested molecules.

2D-QSAR: These models use 2D descriptors such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices to build a predictive equation. A 2D-QSAR study performed on imidazoquinazoline derivatives for anticancer activity demonstrated that a statistically significant model could be developed to correlate structural features with cytotoxicity, helping to explore potentially potent compounds. mdpi.com

3D-QSAR: These models provide a more detailed understanding by considering the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize regions where steric, electrostatic, or other fields are favorable or unfavorable for activity.

A QSAR study on the cytotoxicity of flavone (B191248) and isoflavone derivatives against HeLa cells found that the activity was mainly governed by two quantum-chemical factors: the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the net charges of the carbon atom at position 6. nih.gov

In a 3D-QSAR study on biflavonoids, CoMFA and CoMSIA models revealed that steric interactions played a dominant role in determining antioxidant potential. The contour maps showed that bulky groups in certain positions were unfavorable, while they were favorable in others. mdpi.com

Another 3D-QSAR study on cytotoxic flavonoid derivatives resulted in a robust model that could be used for the rational design of new analogs with enhanced potency. researchgate.net

These computational studies provide a powerful framework for understanding the SAR of this compound and for designing new analogs with improved therapeutic potential. nih.govmdpi.com

In Vitro Pharmacokinetic Profile of this compound: Mechanistic Insights

Pharmacokinetic and Metabolic Pathways Mechanistic in Vitro Investigations

The in vitro assessment of a compound's pharmacokinetic properties is a critical step in drug discovery, providing early insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are typically conducted using various cellular and subcellular systems to predict the in vivo behavior of the compound. For a novel flavonoid derivative such as 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, a series of standardized in vitro assays would be employed to characterize its metabolic fate and transport mechanisms.

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. In vitro systems such as liver microsomes and hepatocytes are the gold standard for these assessments. Liver microsomes contain a high concentration of phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic pathways.

In a typical metabolic stability assay, the test compound is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured. This data is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½). Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is performed to identify the major metabolites formed.

For a compound like this compound, potential metabolic pathways could include hydroxylation, demethylation, and glucuronidation or sulfation of the hydroxyl groups. The presence of the bromine atom might also influence its metabolism, potentially leading to dehalogenation, although this is generally a less common metabolic route for aromatic bromine.

Table 8.1: Hypothetical In Vitro Metabolic Stability Data

Parameter Liver Microsomes Hepatocytes
Incubation Time (min) 0, 15, 30, 60 0, 30, 60, 120
Parent Compound Remaining (%) Data not available Data not available
In Vitro Half-life (t½, min) Data not available Data not available
Intrinsic Clearance (Clint, µL/min/mg protein) Data not available Data not available

| Major Metabolites Identified | Data not available | Data not available |

Drug transporters play a crucial role in the absorption and disposition of xenobiotics. P-glycoprotein (P-gp) is a well-known efflux transporter that can limit the oral absorption of its substrates, while Organic Anion Transporting Polypeptides (OATPs) are uptake transporters that facilitate the entry of compounds into cells, particularly in the liver.

To assess the interaction of this compound with these transporters, in vitro assays using cell lines overexpressing the specific transporter are employed. For P-gp, a bidirectional transport assay across a polarized cell monolayer (e.g., Caco-2 or MDCK-MDR1 cells) is commonly used. An efflux ratio greater than 2 is generally indicative of a P-gp substrate. Inhibition assays are also performed to determine if the compound can inhibit the transport of known P-gp substrates. Similar assays are available for OATPs to assess substrate and inhibitory potential. Flavonoids, as a class, are known to interact with various ABC transporters, including P-gp, which can lead to clinically relevant drug-flavonoid interactions. nih.govnih.gov

Table 8.2: Hypothetical Drug Transporter Interaction Data

Transporter Assay Type Result Interpretation
P-glycoprotein (P-gp) Bidirectional Transport Data not available Substrate/Non-substrate
Inhibition (IC50) Data not available Inhibitor/Non-inhibitor
OATP1B1 Substrate Assay Data not available Substrate/Non-substrate
Inhibition (IC50) Data not available Inhibitor/Non-inhibitor
OATP1B3 Substrate Assay Data not available Substrate/Non-substrate

The extent of a drug's binding to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

In vitro plasma protein binding is typically determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. The compound is incubated with plasma from different species (e.g., human, rat, mouse), and the concentration of the compound in the protein-containing and protein-free fractions is measured to calculate the percentage of binding. Flavonoids have been shown to bind to plasma proteins, and the extent of this binding can vary depending on their structure. nih.govmdpi.com

Table 8.3: Hypothetical In Vitro Plasma Protein Binding Data

Species Method % Bound Unbound Fraction (fu)
Human Equilibrium Dialysis Data not available Data not available
Rat Equilibrium Dialysis Data not available Data not available

| Mouse | Equilibrium Dialysis | Data not available | Data not available |

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of phase I metabolic enzymes.

To determine which CYP isoforms are involved in the metabolism of this compound, studies are conducted using a panel of recombinant human CYP enzymes. The compound is incubated with each individual CYP isoform, and the rate of its metabolism is measured. Additionally, chemical inhibition studies using isoform-selective inhibitors in human liver microsomes can help to confirm the contribution of specific CYPs. Isoflavones, a subclass of flavonoids, are known to be metabolized by various CYP enzymes, and they can also act as inhibitors of these enzymes. nih.govnih.gov The biotransformation of isoflavonoids by microbial enzymes has also been a subject of study. nih.gov

Table 8.4: Hypothetical Cytochrome P450 Reaction Phenotyping Data

CYP Isoform Method % Metabolism
CYP1A2 Recombinant Enzyme Data not available
CYP2C9 Recombinant Enzyme Data not available
CYP2C19 Recombinant Enzyme Data not available
CYP2D6 Recombinant Enzyme Data not available

| CYP3A4 | Recombinant Enzyme | Data not available |

Advanced Research Applications and Future Directions

Development as a Chemical Probe for Elucidating Biological Mechanisms

Chemical probes are small molecules used to study and manipulate biological systems and are essential tools for understanding protein function and cellular pathways. The 4H-chromen-4-one scaffold is recognized as a "privileged structure" in drug discovery, known to interact with a wide variety of biological targets. nih.gov Flavonoids containing this core have demonstrated activities as kinase inhibitors and modulators of various signaling pathways.

While 3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has not yet been specifically developed as a chemical probe, its isoflavonoid (B1168493) structure makes it a prime candidate for such applications. The 5,7-dihydroxy substitution is a common feature in bioactive flavonoids that interact with targets like protein kinases and ATP-binding sites. The bromine atom on the phenyl ring can serve as a heavy atom for X-ray crystallography, potentially aiding in the structural elucidation of protein-ligand complexes. Future research could focus on screening this compound against panels of enzymes and receptors to identify specific targets, thereby developing it into a selective probe to investigate biological processes like inflammation or cell proliferation, areas where other chromones have shown activity. nih.gov

Utilization in Advanced Analytical Method Development (e.g., Spectrophotometric Reagent, HPLC Detection)

The structural characteristics of this compound lend themselves to advanced analytical applications.

Spectrophotometric Reagent: Chromone (B188151) derivatives bearing hydroxyl groups are known to form colored complexes with various metal ions, enabling their spectrophotometric determination. For instance, related compounds like 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one and 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one have been successfully used as reagents for the sensitive and selective measurement of niobium(V) and vanadium(V), respectively. biointerfaceresearch.comiaea.org The 5,7-dihydroxy groups on the A-ring of this compound provide potential chelating sites for metal ions. Future work could explore its utility as a chromogenic reagent for detecting and quantifying specific metal ions in environmental or biological samples.

HPLC Detection: High-Performance Liquid Chromatography (HPLC) is a cornerstone of chemical analysis. The extensive conjugated π-system in the chromone core makes this compound a strong chromophore, allowing for sensitive detection using UV-Vis detectors. This is a fundamental property for any HPLC-based analysis, including purity assessment, stability studies, and quantification in complex matrices. The development of a robust RP-HPLC-DAD (Reversed-Phase HPLC with Diode-Array Detection) method would be a critical first step for its quality control and for any preformulation or stability-indicating studies, similar to methodologies developed for other bromophenyl-containing heterocyclic compounds. researchgate.net

Potential in Materials Science and Optoelectronic Applications

The chromone scaffold is not only biologically relevant but also possesses interesting photophysical properties that are being explored in materials science. The conjugated aromatic system can absorb and emit light, making chromone derivatives candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). The specific substitution pattern and the presence of electron-donating (hydroxyl) and electron-withdrawing (carbonyl) groups, along with the heavy bromine atom, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are critical for designing materials with specific electronic and optical characteristics. While research into the optoelectronic properties of this compound is yet to be published, the broader class of chromones and coumarins is under investigation for such applications, suggesting a promising avenue for future exploration.

Rational Design of Novel Chromone Derivatives for Enhanced Mechanistic Efficacy

The structure of this compound serves as a template for the rational design of new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies on other chromone series provide a roadmap for such design. nih.govnih.gov For example, research on chromone-based interleukin-5 (IL-5) inhibitors has shown that modifications to substituents at various positions can dramatically enhance activity. nih.gov

Key areas for modification of this molecule could include:

Modification of the Phenyl Ring: Replacing the bromo-substituent with other halogens or with electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions.

Alkylation or Acylation of Hydroxyl Groups: Converting the 5- and 7-hydroxyl groups to ethers or esters to alter solubility, cell permeability, and metabolic stability.

Introduction of Substituents on the Chromone Core: Adding small alkyl or other functional groups to the C-2 position of the chromone ring, a strategy shown to be effective in other chromone-based inhibitors. nih.gov

The following table outlines potential design strategies based on established SAR principles for the chromone class.

Modification SiteProposed ModificationRationale
C-5 and C-7 HydroxylsAlkoxylation (e.g., methoxy (B1213986), cyclohexylmethoxy)Improve lipophilicity and cell permeability. nih.gov
C-4' of Phenyl RingReplace Bromine with H, OH, OMeModulate hydrogen bonding potential and electronic character. nih.gov
C-2 of Chromone RingIntroduction of small alkyl groups (e.g., isopropyl)Act as a conformational restrictor to favor an active conformation. nih.gov
Chromone CoreSaturation of the C2-C3 double bondInvestigate the importance of planarity for biological activity. nih.gov

Investigation of Synergistic Effects with Other Mechanistic Agents in Co-Culture Systems

A growing area of research is the study of synergistic effects, where the combination of two or more agents produces an effect greater than the sum of their individual effects. Flavonoids are well-known for their antioxidant properties and their ability to modulate multiple cellular pathways. It is plausible that this compound could act synergistically with other therapeutic agents. For instance, in cancer research, it could be co-administered with conventional chemotherapeutic drugs to potentially enhance their efficacy or reduce resistance. In co-culture systems that mimic complex biological environments (e.g., tumor microenvironment), this compound could be tested for its ability to modulate cell-cell interactions or sensitize target cells to another agent. While no such studies have been performed on this specific molecule, the concept is well-established for other phenolic and flavonoid compounds.

Challenges and Opportunities in Chromone Research

The field of chromone research is both mature and full of potential. The primary challenge for a specific, less-studied compound like this compound is the lack of foundational biological and physicochemical data. The opportunities, however, are vast and directly address this gap.

Challenges:

Lack of Specific Data: There is a significant scarcity of published research focusing specifically on the biological activity and advanced applications of this compound.

Synthesis and Scalability: While general methods for chromone synthesis exist, optimizing a scalable and efficient synthesis for this particular brominated derivative may require further development.

Broad Activity Profile: Chromones can be promiscuous binders, interacting with multiple targets. Achieving high selectivity for a single biological target can be a significant challenge in drug design.

Opportunities:

Systematic Biological Screening: A comprehensive screening of the compound against various disease models (e.g., cancer cell lines, inflammatory assays) could rapidly identify promising areas for further research.

Exploiting the Bromine Handle: The bromine atom can be used as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of a library of derivatives for SAR studies.

Interdisciplinary Research: The potential applications in analytical chemistry and materials science open up opportunities for collaborative, interdisciplinary research projects to fully characterize and exploit the properties of this molecule.

Q & A

Q. Basic

  • Recrystallization : Use ethanol-water (3:1) to exploit differential solubility. Purity >95% is achievable with slow cooling .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) as eluent. Monitor via TLC (Rf ~0.4 in same solvent) .
    Critical Note : Bromophenyl derivatives often co-elute with polar byproducts; gradient elution is advised.

How is the compound characterized structurally, and what spectroscopic techniques are essential?

Q. Basic

  • NMR : 1^1H NMR (DMSO-d6) shows aromatic protons at δ 7.4–7.6 ppm (bromophenyl) and δ 6.2–6.4 ppm (chromenone). 13^{13}C NMR confirms carbonyl (C=O) at ~180 ppm .
  • IR : Strong absorption at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (OH groups) .
  • Mass Spectrometry : ESI-MS m/z 347.0 [M+H]+^+ (calc. 346.2 for C15_{15}H11_{11}BrO4_4) .

Q. Advanced

  • Docking Studies (AutoDock Vina) : Target enzymes (e.g., Mycobacterium tuberculosis MtrA) with grid boxes centered on active sites. Bromine’s electronegativity enhances binding affinity (−8.2 kcal/mol) .
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-protein complexes. RMSD <2.0 Å indicates robust binding .

How do structural modifications (e.g., halogen substitution) affect bioactivity?

Advanced
Comparative SAR studies reveal:

  • Bromine vs. Chlorine : Bromophenyl derivatives show 2–3× higher antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL for chlorinated analogs) due to increased lipophilicity .
  • Hydroxyl Group Positioning : 5,7-Dihydroxy substitution is critical for radical scavenging (IC50_{50} 12 µM in DPPH assay) .

Q. Comparative Bioactivity Table

DerivativeAntimicrobial Activity (MIC, µg/mL)Antioxidant IC50_{50} (µM)Reference
3-(4-Bromophenyl)-5,7-dihydroxy8 (E. coli)12 (DPPH)
3-(4-Chlorophenyl)-5,7-dihydroxy16 (E. coli)18 (DPPH)

How are contradictions in spectral or crystallographic data resolved?

Q. Advanced

  • Data Reconciliation : Overlay experimental and computed IR/NMR spectra (Gaussian 16, B3LYP/6-31G**) to identify artifacts.
  • Twinned Crystals : Use TWINLAW in SHELXL to refine domains. R-factor convergence <5% validates models .

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3-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.